molecular formula C14H19NO3 B4945683 5-Tert-butyl-2-propanamidobenzoic acid

5-Tert-butyl-2-propanamidobenzoic acid

Cat. No.: B4945683
M. Wt: 249.30 g/mol
InChI Key: NRKKWKJHDCALAA-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-propanamidobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a tert-butyl group at the 5th position and a propanamide group at the 2nd position on the benzoic acid ring. It is a derivative of benzoic acid, which is widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-propanamidobenzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 5-tert-butyl-2-aminobenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-propanamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

5-Tert-butyl-2-propanamidobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a propanamide group.

    4-Tert-butylbenzoic acid: Lacks the propanamide group and has the tert-butyl group at the 4th position.

    2-Propanamidobenzoic acid: Lacks the tert-butyl group and has only the propanamide group.

Uniqueness

5-Tert-butyl-2-propanamidobenzoic acid is unique due to the combination of the tert-butyl and propanamide groups on the benzoic acid ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

5-tert-butyl-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-12(16)15-11-7-6-9(14(2,3)4)8-10(11)13(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKKWKJHDCALAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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